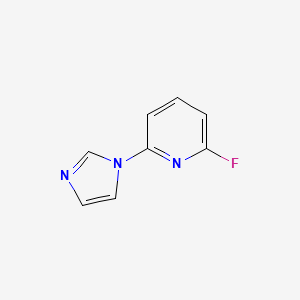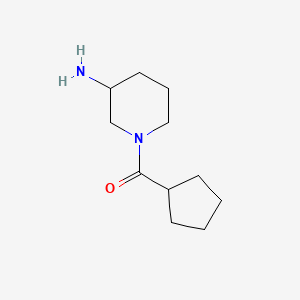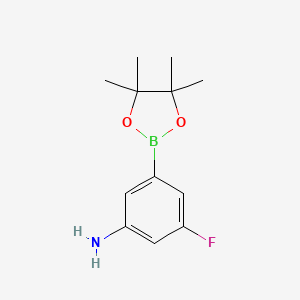![molecular formula C10H11FN4 B1443432 {1-[(4-Fluorphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1250599-01-9](/img/structure/B1443432.png)
{1-[(4-Fluorphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Übersicht
Beschreibung
{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Triazol- und Fluorphenylgruppen in dieser Verbindung deuten auf potenzielle antimikrobielle Eigenschaften hin. Ähnliche Strukturen wurden synthetisiert und auf ihre Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme getestet. Zum Beispiel haben fluorierte Benzimidazolderivate signifikante antibakterielle und antifungale Aktivitäten gezeigt . Diese Verbindung könnte auf ihre Wirksamkeit gegen resistente Mikrobenstämme untersucht werden und zur Entwicklung neuer Antibiotika beitragen.
Antioxidative Eigenschaften
Verbindungen mit einem Benzimidazol-Rest, der strukturell mit Triazolen verwandt ist, haben gute antioxidative Aktivitäten gezeigt . Das Vorhandensein der Fluorphenylgruppe kann diese Aktivität ebenfalls beeinflussen. Die Forschung könnte sich auf den Vergleich des antioxidativen Potenzials dieser Verbindung mit Standard-Antioxidantien wie Ascorbinsäure konzentrieren.
Enzyminhibition
Es ist bekannt, dass der Triazolring mit verschiedenen Enzymen interagiert und deren Aktivität möglicherweise hemmt. Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, an aktive Zentren von Enzymen zu binden, insbesondere an solche, die an der bakteriellen DNA-Replikation beteiligt sind, wie beispielsweise DNA-Gyrase .
Antivirelle Anwendungen
Indolderivate, die einige strukturelle Ähnlichkeiten mit Triazolen aufweisen, haben antivirale Aktivitäten gezeigt . Diese Verbindung könnte synthetisiert und gegen eine Reihe von RNA- und DNA-Viren getestet werden, um ihre Wirksamkeit als antivirales Mittel zu beurteilen.
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine are not explicitly mentioned in the available literature. Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively determine its bioavailability. For instance, flunarizine, a fluorinated drug, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Eigenschaften
IUPAC Name |
[1-[(4-fluorophenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMYTLJYAMKFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)
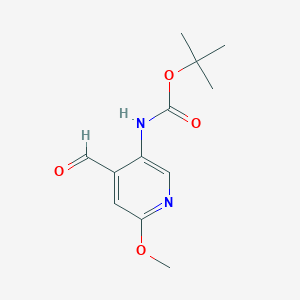
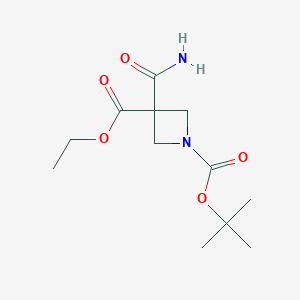
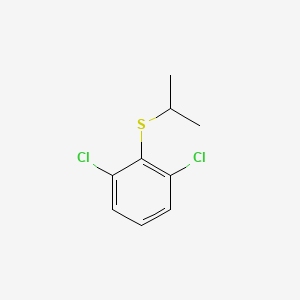
![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
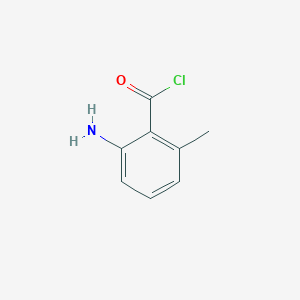
![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)
![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)

